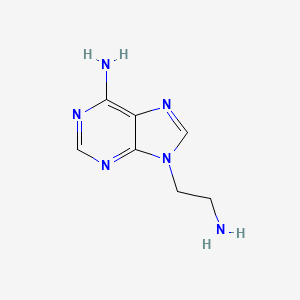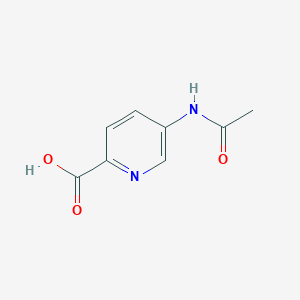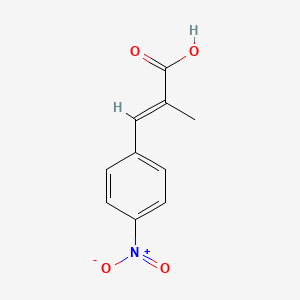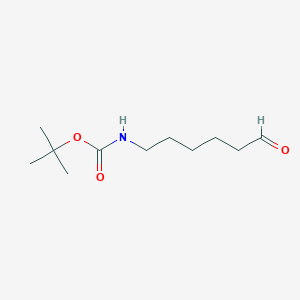
叔丁基 6-氧代己基氨基甲酸酯
概述
描述
tert-Butyl 6-oxohexylcarbamate: is an organic compound that belongs to the class of carbamates. It has the molecular formula C₁₁H₂₁NO₃ and a molecular weight of 215.29 g/mol . Carbamates are integral parts of many drugs and prodrugs approved by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
科学研究应用
Chemistry: : tert-Butyl 6-oxohexylcarbamate is used as a building block in organic synthesis and as a protecting group for amines.
Biology and Medicine:
Industry: : It can be used in the production of pesticides and herbicides for controlling pests and weeds.
安全和危害
While specific safety and hazard information for “tert-Butyl 6-oxohexylcarbamate” was not found, it’s important to note that carbamates are exceptionally sensitive to heat, light, and tend to decompose rapidly when in contact with acid, alkali, and metal ions . They are prone to trigger explosive decomposition, susceptibility to shock, explosion, or rapid combustion .
未来方向
作用机制
Target of Action
Similar compounds such as tert-butanol and tert-butyloxycarbonyl group have been found to interact with targets like ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, and gag-pol polyprotein . These targets play crucial roles in various biological processes, including protein synthesis and degradation, and viral replication.
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it might interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions .
生化分析
Biochemical Properties
Tert-Butyl 6-oxohexylcarbamate plays a significant role in biochemical reactions. It acts as an inhibitor or agonist in various biochemical pathways . The compound interacts with enzymes such as sodium hypochlorite, 2,2,6,6-tetramethyl-1-piperidinyloxy free radical, and potassium hydrogencarbonate . These interactions are crucial for the compound’s function as a linker in PROTAC (proteolysis-targeting chimeras) technology . The nature of these interactions involves the formation of stable complexes that facilitate the degradation of target proteins.
Cellular Effects
Tert-Butyl 6-oxohexylcarbamate influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to modulate the activity of specific proteins and enzymes, leading to changes in cellular function. For instance, it can inhibit or activate certain signaling pathways, thereby affecting cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of tert-Butyl 6-oxohexylcarbamate involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by forming stable complexes with them . These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular function. The compound’s ability to modulate enzyme activity is crucial for its role in biochemical research and therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 6-oxohexylcarbamate change over time. The compound is stable under specific conditions, such as storage in an inert atmosphere and at low temperatures (below -20°C) . It can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of tert-Butyl 6-oxohexylcarbamate vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and gene expression . At high doses, it can cause toxic or adverse effects, including cell death and tissue damage . These threshold effects are crucial for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
Tert-Butyl 6-oxohexylcarbamate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and degradation . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular function. These interactions are essential for understanding the compound’s role in biochemical research and therapeutic applications .
Transport and Distribution
The transport and distribution of tert-Butyl 6-oxohexylcarbamate within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, affecting its localization and activity. These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics .
Subcellular Localization
Tert-Butyl 6-oxohexylcarbamate is localized in specific subcellular compartments, such as the cytoplasm and nucleus . The compound’s activity and function can be influenced by its subcellular localization. Targeting signals and post-translational modifications can direct the compound to specific organelles, affecting its biochemical activity .
准备方法
Synthetic Routes and Reaction Conditions:
Oxidation of 6-(Boc-amino)-hexanol: This method involves the oxidation of 6-(Boc-amino)-hexanol using sodium hypochlorite (NaOCl) in the presence of 2,2,6,6-Tetramethyl-1-piperidinyloxy free radical (TEMPO), potassium hydrogencarbonate (KHCO₃), and potassium bromide (KBr) in dichloromethane (DCM) and water.
Oxidation with Pyridinium Chlorochromate (PCC): Another method involves the oxidation of t-butyl-(6-hydroxyhexyl)carbamate using pyridinium chlorochromate (PCC) in dichloromethane at room temperature.
Industrial Production Methods:
化学反应分析
Types of Reactions:
Oxidation: tert-Butyl 6-oxohexylcarbamate can undergo oxidation reactions, as seen in its preparation methods.
Substitution: It can also participate in substitution reactions, particularly involving the carbamate group.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite (NaOCl), TEMPO, potassium hydrogencarbonate (KHCO₃), potassium bromide (KBr), dichloromethane (DCM), and water.
Substitution: Pyridinium chlorochromate (PCC) in dichloromethane.
Major Products Formed:
Oxidation: tert-Butyl 6-oxohexylcarbamate itself is a product of oxidation reactions.
Substitution: Products depend on the specific substitution reaction and reagents used.
相似化合物的比较
Similar Compounds
tert-Butyl carbamate: Used as a protecting group for amines.
tert-Butyl-N-methylcarbamate: Another carbamate used in organic synthesis.
Methyl carbamate: Used in the synthesis of various organic compounds.
Uniqueness: : tert-Butyl 6-oxohexylcarbamate is unique due to its specific structure, which includes a 6-oxohexyl group. This structure provides distinct reactivity and applications compared to other carbamates.
属性
IUPAC Name |
tert-butyl N-(6-oxohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9-13/h9H,4-8H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXBTPVTHZTXBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441417 | |
| Record name | tert-Butyl 6-oxohexylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80860-42-0 | |
| Record name | tert-Butyl 6-oxohexylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

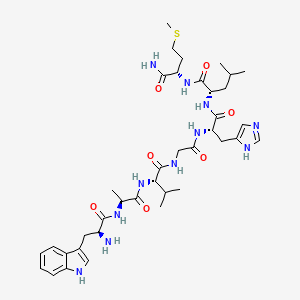
![2-(Aminomethyl)[1,1'-bi(cyclopropane)]-2-carboxylic acid](/img/structure/B1277497.png)
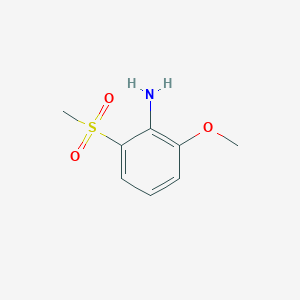
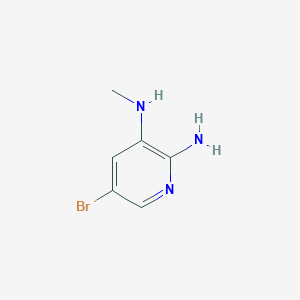
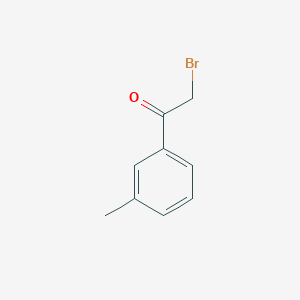


![4-allyl-5-[1-(3,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1277517.png)
